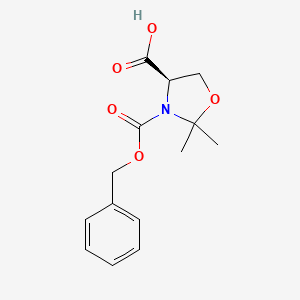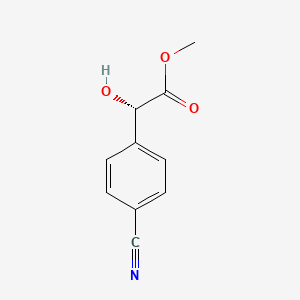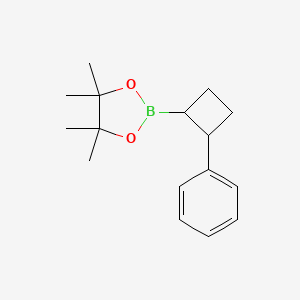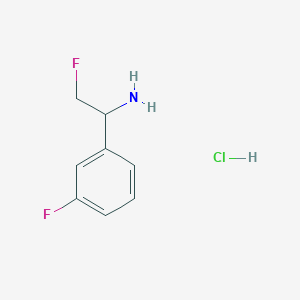![molecular formula C15H20OSi B13456216 3-[Dimethyl(phenyl)silyl]spiro[3.3]heptan-1-one](/img/structure/B13456216.png)
3-[Dimethyl(phenyl)silyl]spiro[3.3]heptan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[Dimethyl(phenyl)silyl]spiro[3.3]heptan-1-one is a unique organosilicon compound characterized by its spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The spirocyclic framework imparts distinct physicochemical properties, making it an interesting subject for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Dimethyl(phenyl)silyl]spiro[3.3]heptan-1-one typically involves the reaction of spiro[3.3]heptan-1-one with dimethylphenylsilane under specific conditions. One common method includes the use of a catalyst such as a transition metal complex to facilitate the silylation reaction. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-[Dimethyl(phenyl)silyl]spiro[3.3]heptan-1-one can undergo various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-[Dimethyl(phenyl)silyl]spiro[3.3]heptan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug design and development.
Industry: Utilized in the production of advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-[Dimethyl(phenyl)silyl]spiro[3.3]heptan-1-one involves its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The silicon atom can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[3.3]heptane: A similar spirocyclic compound without the dimethyl(phenyl)silyl group.
Dimethylphenylsilane: A simpler organosilicon compound without the spirocyclic structure.
Uniqueness
3-[Dimethyl(phenyl)silyl]spiro[3.3]heptan-1-one is unique due to its combination of a spirocyclic framework and an organosilicon moiety. This combination imparts distinct physicochemical properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C15H20OSi |
|---|---|
Molekulargewicht |
244.40 g/mol |
IUPAC-Name |
1-[dimethyl(phenyl)silyl]spiro[3.3]heptan-3-one |
InChI |
InChI=1S/C15H20OSi/c1-17(2,12-7-4-3-5-8-12)14-11-13(16)15(14)9-6-10-15/h3-5,7-8,14H,6,9-11H2,1-2H3 |
InChI-Schlüssel |
HYUVMFAJBJGYBS-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C1CC(=O)C12CCC2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


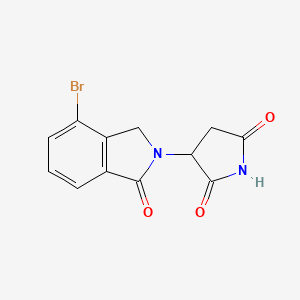

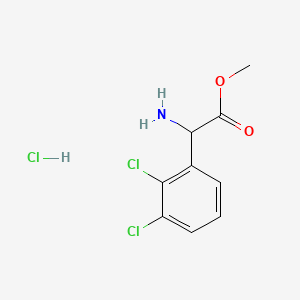

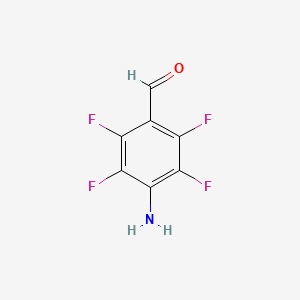
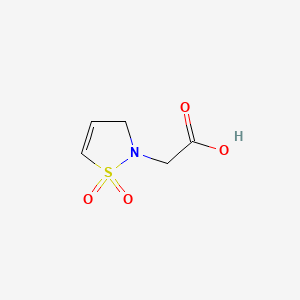
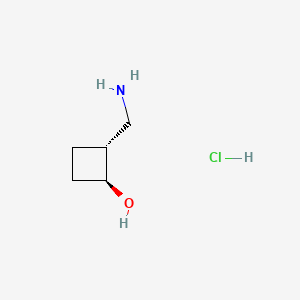
![4-{[(Tert-butoxy)carbonyl]amino}-7-methoxy-7-oxoheptanoic acid](/img/structure/B13456183.png)

